molecular formula C16H24N6O2S B12235999 2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole

2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12235999
M. Wt: 364.5 g/mol
InChI Key: LEYUVIIOKLCBTL-UHFFFAOYSA-N
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Description

2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole is a complex heterocyclic compound. It belongs to the class of triazolopyridazines, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring fused triazole and pyridazine rings, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One common method includes the use of isoamyl nitrite in DMF or NaNO₂ in aqueous acetic acid, followed by amination of commercially available precursors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, nitrites, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF and acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole apart from similar compounds is its unique combination of a triazole and pyridazine ring fused with an octahydropyrrolo[3,4-c]pyrrole moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H24N6O2S

Molecular Weight

364.5 g/mol

IUPAC Name

3-methyl-6-[5-(2-methylpropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H24N6O2S/c1-11(2)10-25(23,24)21-8-13-6-20(7-14(13)9-21)16-5-4-15-18-17-12(3)22(15)19-16/h4-5,11,13-14H,6-10H2,1-3H3

InChI Key

LEYUVIIOKLCBTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)CC(C)C

Origin of Product

United States

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